molecular formula C9H7NO B1349099 2-Phenyloxazole CAS No. 20662-88-8

2-Phenyloxazole

Cat. No. B1349099
CAS RN: 20662-88-8
M. Wt: 145.16 g/mol
InChI Key: RQCBPOPQTLHDFC-UHFFFAOYSA-N
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Description

2-Phenyloxazole is a chemical compound with the molecular formula C9H7NO .


Molecular Structure Analysis

The molecular weight of 2-Phenyloxazole is 145.16 g/mol . The molecule consists of a five-membered oxazole ring attached to a phenyl group . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Physical And Chemical Properties Analysis

2-Phenyloxazole is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 247.3±23.0 °C at 760 mmHg, and a flash point of 96.0±18.5 °C . It has a molar refractivity of 41.2±0.3 cm3 .

Scientific Research Applications

Inhibitor Development

2-Phenyloxazole derivatives have been studied extensively for their potential as inhibitors. For instance, a series of derivatives were identified as inhibitors of VEGFR2 kinase, with their structure-activity relationship (SAR) showing potent inhibitors at both enzymatic and cellular levels (Harris et al., 2005). Additionally, 2-phenyloxazole derivatives have been optimized as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, showing improved solubility, cell-based activity, and pharmacokinetic properties, with some compounds demonstrating in vivo efficacy in a diet-induced obesity rat model (Yun et al., 2011).

Nanomaterials and Fluorescent Applications

2-Phenyloxazole and its derivatives have been investigated for their applications in nanomaterials and as fluorescent agents. For example, 2-phenyl-benzoxazole and its derivatives were used to prepare aqueous suspensions of particles via a solvent-exchange method, showing potential as fluorescent nanomaterials in aqueous and biological media (Ghodbane et al., 2012). Additionally, halogenated derivatives of 2-phenyl-benzoxazole were studied for their solid-state fluorescence properties, indicating their potential use as micro- and nano-materials (Ghodbane et al., 2015).

Synthesis and Optimization

There has been significant research into the synthesis and optimization of 2-phenyloxazole compounds. For instance, the synthesis of an array of 5-phenyloxazole derivatives with hydroxyalkyl groups at the C-2 position and a formyl or carboxyl function at C-4 has been reported. These compounds were prepared by adding carbonylated electrophiles to the 2-lithio derivative of 5-phenyloxazole, demonstrating an efficient protocol for the synthesis of bifunctionalized compounds (Couture et al., 2002).

Future Directions

Oxazole and its derivatives, including 2-Phenyloxazole, are of significant interest in medicinal chemistry . Future research is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to medicinal chemistry .

properties

IUPAC Name

2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCBPOPQTLHDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343355
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyloxazole

CAS RN

20662-88-8
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of oxazole (0.5 g, 7 mmol) in anhydrous THF (10 mL) was added n-BuLi (3.5 mL, 8.8 mmol) dropwise at −65° C. After stirring for 10 min, anhydrous ZnCl2 (2 g, 14.7 mmol) was added. The reaction mixture was allowed to warm to room temperature. Then Pd(PPh3)4 (0.3 g, 0.26 mmol) and iodobenzene (2 g, 9.8 mmol) were added. The reaction mixture was heated at 60° C. for 1 h. After quenching with water (20 mL), the solution was extracted with EtOAc (20 mL×3). The combined organic layers were dried over Na2SO4 and filtered. The filtrate was concentrated and purified by column chromatography to give 600 mg of the desired product. LC-MS: m/z 146 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of methyl isooyanoacetate (7.1 g, 171 mmol), m-anisic acid (26 g, 171 mmol) and DBN (78 mL, 522 mmol) dissolved in DMF (1.1 L), was added DPPA (37 mL, 171 mmol) by dropwise addition. The reaction mixture was stirred about 18 hours, diluted with 50% saturated ammonium chloride solution (1 vol), extracted with diethyl ether, and the organic layers washed with water and brine before drying over MgSO4. Concentration and recrystallization (diethyl ether/hexanes) gave 24 23 g (58%), mp 75°-76° C. IR (KBr, cm-1) 3110, 3066, 1712, 1604, 1590, 1560, 1516, 1488, 1472, 1456, 1432, 1346, 1314, 1254, 1209, 1170, 1110, 1093, 1036, 892, 850, 786, 646. 1H NMR (300 MHz, CDCl3)δ 3.84 (3H, s), 3.92 (3H, s , 6.99 (1H, dd, J=8.1 Hz, J=2.I Hz) 7.36 (1 H, t, J=8.l Hz), 7.63 (1H, m), 7.72 (1H, Br.s), 7.88 (1H, s). 13C NMR (75 MHz, CDCl3) ppm 52.58, 55.60, 113.66, 116.97, 120.87, 126.66, 127.87, 129.76, 149.08, 155.61, 159.69, 165.54. m/e 234 (MH+).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyloxazole
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2-Phenyloxazole

Citations

For This Compound
861
Citations
W Yun, M Ahmad, Y Chen, P Gillespie… - Bioorganic & medicinal …, 2011 - Elsevier
… -1 inhibitors, we have identified 2-phenyloxazole 4-carboxamide 1 as a conformationally … Further optimization of this series has led to chemically more stable 2-phenyloxazole-based …
Number of citations: 15 www.sciencedirect.com
ML Di Paolo, MS Christodoulou, AM Calogero… - …, 2019 - Wiley Online Library
… Most simple, most effective: We assessed the inhibitory behavior of 2-phenyloxazole-4-carboxamide derivatives on monoamine oxidase (MAO) activity. Compound 4 a emerged as a …
S Ionescu, D Popovici, AT Balaban… - Spectrochimica Acta Part …, 2007 - Elsevier
The absorption and emission spectra in cyclohexane and methanol of the title phenoxathiinyl-phenyloxazole derivatives are presented and discussed. Comparing to the …
Number of citations: 10 www.sciencedirect.com
M Maeda, M Kojima - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… the electronic structure of excited 2-phenyloxazole (18) ,24 as a … The molecular geometry for the planar 2-phenyloxazole … From the coefficients of 2-phenyloxazole's LUMO and HOMO…
Number of citations: 31 pubs.rsc.org
K Ertekin, S Cinar, T Aydemir, S Alp - Dyes and pigments, 2005 - Elsevier
The proton sensitive azlactone derivative; 4-[(pN,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one (DPO) exhibits high quantum yield, excellent photostability, and high molar …
Number of citations: 29 www.sciencedirect.com
AE Obukhov, LI Belen'kii - Chemistry of Heterocyclic Compounds, 1999 - Springer
The relationship of the electronic structure, of oxazole, 2-phenyloxazole, and 2-phenylthiazole to the properties of the electronic excited states and transitions is examined. Spectral …
Number of citations: 4 link.springer.com
M Maeda, M Kojima - Journal of the Chemical Society, Chemical …, 1973 - pubs.rsc.org
… Summary Irradiation of 2-phenyloxazole (I) in benzene or … irradiation of 2-phenyloxazole (I). … of a 5.4 x 10-5~-soZution in cyclohexane of 2-phenyloxazole (I) on irradiation at 294 …
Number of citations: 4 pubs.rsc.org
T Cynkowski, G Cynkowska, P Ashton… - Journal of the Chemical …, 1995 - pubs.rsc.org
… N-benzoyl amino acids la-g react with excess oxalyl chloride at room temperature followed by addition of alcohols to afford 4-substituted 2-phenyloxazole-5-carboxylates 3a-g …
Number of citations: 9 pubs.rsc.org
WE Cass - Journal of the American Chemical Society, 1942 - ACS Publications
… , although the preparation of 2-phenyloxazole from benzoylaminoacetal was once attempted.2 … hypophosphorous acid3 yielded 2-phenyloxazole. Preliminary pharmacological tests on …
Number of citations: 30 pubs.acs.org
R Sevinçek, M Aygün, S Alp, C Kazak - Journal of Chemical …, 2011 - Springer
… Here, we report the molecular and crystal structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one by single crystal X-ray diffraction study and the conformational …
Number of citations: 6 link.springer.com

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